molecular formula C21H17N3O2S B2438357 N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896337-60-3

N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2438357
CAS No.: 896337-60-3
M. Wt: 375.45
InChI Key: YHECHXJYTOERRX-UHFFFAOYSA-N
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Description

N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H17N3O2S and its molecular weight is 375.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Thiazolo and Triazolo Pyrimidines

    The compound N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can be synthesized through alkylation and cyclisation processes. This includes the formation of S-alkyl derivatives and subsequent conversion into various thiazolo and triazolo pyrimidines derivatives (Haiza et al., 2000).

  • Formation of Thiazolo Pyrimidine Derivatives

    The compound serves as a key intermediate for synthesizing a range of thiazolo[3,2-a]pyrimidine derivatives. This process involves reactions with different reagents, leading to the creation of novel compounds with potential biological activities (Fadda et al., 2013).

Structural and Conformational Studies

  • Conformational Features and Intermolecular Interactions: Structural modifications in thiazolo[3,2-a]pyrimidines, including the compound , significantly impact their conformational features and intermolecular interactions. This understanding is crucial for designing compounds with desired properties (Nagarajaiah & Begum, 2014).

Biological Activities

  • Anti-Inflammatory Potential

    Some derivatives of thiazolo[3,2-a]pyrimidine exhibit moderate anti-inflammatory activities. Understanding the structural requirements for this activity can guide the development of new anti-inflammatory agents (Tozkoparan et al., 1999).

  • QSAR Analysis for Anti-Inflammatory Applications

    Quantitative structure-activity relationship (QSAR) analysis of thiazolo pyrimidine derivatives, including the compound , has shown that certain structural features contribute to their anti-inflammatory potential. This is crucial for designing more effective anti-inflammatory drugs (Sawant et al., 2012).

  • Antimicrobial Activity

    Some thiazolo[3,2-a]pyrimidine derivatives demonstrate antimicrobial activity. This finding opens avenues for the development of new antimicrobial agents (Gein et al., 2015).

Crystallographic Analysis

  • Crystal Structure Analysis: Crystallographic studies of related thiazolo[3,2-a]pyrimidine compounds provide insights into their molecular structure and interaction patterns. Such studies are critical for understanding the physical and chemical properties of these compounds (Jotani et al., 2009).

Properties

IUPAC Name

N-benzyl-2-methyl-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-15-13-24-20(26)18(12-22-21(24)27-15)19(25)23(17-10-6-3-7-11-17)14-16-8-4-2-5-9-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHECHXJYTOERRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.